molecular formula C12H15ClN2O2 B14539440 Butyl N-benzoyl-N'-chlorocarbamimidate CAS No. 62432-61-5

Butyl N-benzoyl-N'-chlorocarbamimidate

Cat. No.: B14539440
CAS No.: 62432-61-5
M. Wt: 254.71 g/mol
InChI Key: KNIGQJDIPBAIHQ-UHFFFAOYSA-N
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Description

Butyl N-benzoyl-N'-chlorocarbamimidate is a carbamimidate derivative characterized by a benzoyl group attached to the nitrogen atom and a chlorine substituent on the adjacent nitrogen. This compound belongs to a broader class of carbamimidates and semicarbazides, which are structurally related to urea derivatives but feature modified linkages (e.g., imidate or semicarbazide) that enhance stability and bioactivity. The butyl ester moiety in its structure likely contributes to improved lipophilicity, influencing its solubility and reactivity in organic synthesis or biological systems .

Properties

CAS No.

62432-61-5

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

butyl N-benzoyl-N'-chlorocarbamimidate

InChI

InChI=1S/C12H15ClN2O2/c1-2-3-9-17-12(15-13)14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16)

InChI Key

KNIGQJDIPBAIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=NCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of butylamine with benzoyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of Butyl N-benzoyl-N’-chlorocarbamimidate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butyl N-benzoyl-N’-chlorocarbamimidate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Butyl N-benzoyl-N'-chlorocarbamimidate shares structural similarities with several classes of compounds, including N-benzoyl semicarbazides and chlorinated carbamimidates . Below is a comparative analysis based on synthesis, reactivity, and biological activity:

Compound Class Key Structural Features Synthetic Route Reported Bioactivity Key Reference
This compound Benzoyl group, N'-chloro substituent, butyl ester Likely derived from nucleophilic addition of benzoyl isocyanate to chloroimidate precursors Limited direct data; inferred lipophilicity and reactivity from ester/chlorine groups
N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides Semicarbazide linkage, 2-furoyl group, substituted phenyl Nucleophilic addition of benzoyl isocyanate to furoyl hydrazines under anhydrous conditions Insecticidal (40–60% mortality at 500 ppm), antifungal (EC₅₀: 10–50 μM), antitumor (IC₅₀: 20–100 μM)
Chlorinated Urea Derivatives Urea linkage with chloro substituents Condensation of chloroamines with isocyanates Moderate pesticidal activity, lower stability compared to semicarbazides
Benzathine Benzylpenicillin Dibenzylethylenediamine salt of penicillin Salt formation to improve stability and solubility Antibacterial (prolonged release due to low solubility)

Key Differentiators

  • Stability and Reactivity : The semicarbazide linkage in analogs like N-benzoyl-N'-[5-(2'-phenyl)-2-furoyl] semicarbazides confers greater hydrolytic stability compared to urea-based compounds, which degrade more readily under physiological conditions . This compound’s imidate group may similarly enhance stability, though its chlorine substituent could increase electrophilicity and reactivity in nucleophilic environments.
  • Bioactivity: Chlorine substituents in para positions (as seen in semicarbazide analogs) correlate with enhanced fungicidal activity (e.g., EC₅₀ = 10 μM for 4-Cl derivatives) .
  • Synthetic Accessibility : Unlike semicarbazides, which require hydrazine intermediates, carbamimidates like this compound are synthesized via isocyanate-based routes, offering scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Butyl N-benzoyl-N'-chlorocarbamimidate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiourea derivative synthesis (e.g., N'-(4-chlorobenzoyl)-N,N-di-n-butylthiourea) involves reacting benzoyl chlorides with alkylamines under anhydrous conditions . Optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions), using catalysts like triethylamine, and inert atmospheres (N₂/Ar). Purity is confirmed via TLC and recrystallization from ethanol .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm benzoyl (δ 7.4–8.0 ppm) and butyl (δ 0.9–1.6 ppm) groups.
  • IR : Detect C=O stretching (~1650 cm⁻¹) and N-Cl vibrations (~600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O···Cl interactions) .
  • Elemental analysis : Verify C, H, N, Cl content against theoretical values (e.g., C: 50.1%, H: 5.2%, Cl: 21.3%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Use fume hoods (S22: avoid dust inhalation) and PPE (gloves, goggles; S24/25: prevent skin/eye contact).
  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density:

  • Analyze LUMO regions to identify electrophilic sites (e.g., chlorinated N'-position).
  • Simulate reaction pathways (e.g., substitution at Cl vs. benzoyl group) using Gaussian or ORCA .
  • Validate with experimental kinetics (e.g., pseudo-first-order rate constants in DMSO/water) .

Q. What strategies resolve contradictions in thermal decomposition data for carbamimidate derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or moisture content. Address via:

  • TGA/DSC : Compare decomposition onset temperatures under N₂ vs. air (e.g., ∆T > 20°C indicates oxidative pathways).
  • PXRD : Identify crystalline vs. amorphous phases affecting stability .
  • Karl Fischer titration : Quantify residual water (<0.1% w/w recommended) .

Q. How does the coordination chemistry of this compound influence its application in metal complex synthesis?

  • Methodological Answer : The compound acts as a bidentate ligand via benzoyl O and N'-Cl. Example workflow:

  • React with Ni(II) or Cu(II) salts in ethanol (1:2 molar ratio) at 60°C for 4 hours.
  • Characterize complexes via UV-Vis (d-d transitions at 400–500 nm) and magnetic susceptibility (e.g., µeff = 2.8 BM for octahedral Ni(II)) .
  • Compare stability constants (log β) with EDTA complexes using potentiometric titration .

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